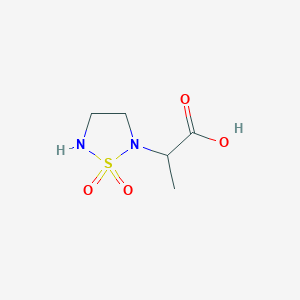
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Übersicht
Beschreibung
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid, also known as DTPA or Sulfoxaflor, is an insecticide. This compound belongs to the class of organic compounds known as sulfanilides .
Molecular Structure Analysis
The molecular weight of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid is 194.21 g/mol. The InChI code for a related compound, 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, is 1S/C9H10N2O4S/c12-9(13)7-1-3-8(4-2-7)11-6-5-10-16(11,14)15/h1-4,10H,5-6H2,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Anti-HIV Activity
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid: is a compound that has shown promise in the field of pharmaceutical research, particularly in the development of anti-HIV drugs. Derivatives of thiazinanes, which share a similar structural motif, have been reported to exhibit anti-HIV activity, suggesting a potential mechanism for anti-AIDS treatment .
Antibiotic Development: Cephalosporin Analogs
The structural similarity of this compound to thiazinane derivatives, which are known to be used in antibiotics like cephradine, indicates its potential application in the synthesis of new cephalosporin analogs. These antibiotics are vital in treating bacterial infections, and the development of new variants is crucial due to rising antibiotic resistance .
Anticoagulant Properties
Compounds with a thiazinane framework have been utilized as anticoagulants. Given the structural resemblance, 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid could be explored for its anticoagulant properties, which are essential in preventing blood clots in cardiovascular diseases .
Analgesic Formulations
Thiazinane derivatives have also been associated with analgesic activity. This suggests that 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid could be investigated for its use in pain relief formulations, contributing to the development of new analgesics .
Chemical Synthesis: Building Block
The compound’s molecular structure indicates its utility as a building block in chemical synthesis. Its reactive sites make it a candidate for constructing more complex molecules, potentially useful in various chemical reactions and synthesis processes .
Material Science: Polymer Synthesis
In material science, the compound could serve as a precursor in polymer synthesis. Its properties may allow for the creation of novel polymers with specific characteristics, such as increased durability or enhanced biocompatibility .
Eigenschaften
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4S/c1-4(5(8)9)7-3-2-6-12(7,10)11/h4,6H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDKUWRJIJQHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)



![2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B1470202.png)
![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)

![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)

